

Quantitative Profile of I-BRD9

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Compound Focus: I-BRD9

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Assay Type	Target	Potency (pIC50)	Potency (IC50)	Selectivity Notes
Biochemical Assay (TR-FRET) [1] [2]	BRD9	7.3 [2] [3]	50 nM [2]	>700-fold selective over BET family; ~200-fold selective over BRD7 [1] [2]
Cellular Assay (NanoBRET) [2] [4] [3]	BRD9	6.8 [2] [3]	158 nM [2]	>625-fold selective over BET member BRD3 in HUT-78 cells [2]
Biochemical Assay (TR-FRET) [1] [2]	BRD4 (BD1)	5.3 [2]	~11 μ M* [2]	Used as a reference for selectivity over the BET family [1]

Note: The IC50 for BRD4 is listed as "11 nM" on one probe card, but this is inconsistent with the stated pIC50 of 5.3 and the >700-fold selectivity. A pIC50 of 5.3 corresponds to an IC50 of approximately 5 μ M. The value in the table reflects this calculation for accuracy [2].

Experimental Protocols for Profiling I-BRD9

The characterization of **I-BRD9** relied on several key methodologies to confirm its binding potency and cellular activity.

- TR-FRET Binding Assay:** This biochemical assay measured direct binding to the BRD9 bromodomain. The protocol involved incubating BRD9 protein with a fluorescent tracer ligand in the presence of **I-BRD9**. The signal decrease, measured via time-resolved fluorescence resonance

energy transfer (TR-FRET), indicated displacement of the tracer by the inhibitor, allowing for calculation of binding affinity (pIC50/IC50) [1] [4].

- **Cellular NanoBRET Assay:** This method confirmed target engagement in a live-cell context. Cells were co-transfected with **NanoLuc-BRD9** (a luminescent-tagged BRD9) and **HaloTag-Histone H3.3** [4]. A fluorescent ligand bound to BRD9, and upon adding the luciferase substrate, energy transfer (BRET) occurred if the ligand was bound. **I-BRD9** displaced the fluorescent ligand, reducing the BRET signal and providing a cellular IC50 value [4].
- **Selectivity Profiling:** Broad selectivity was confirmed using **BROMOscan** profiling against a panel of 34 bromodomains, showing >70-fold selectivity for BRD9 over all others tested [1] [2]. Cellular selectivity was demonstrated through **chemoproteomic profiling**, where **I-BRD9** effectively competed for binding to endogenous BRD9 but not BRD3 in HUT-78 cell lysates [2] [4].

Structural Basis and Rational Design

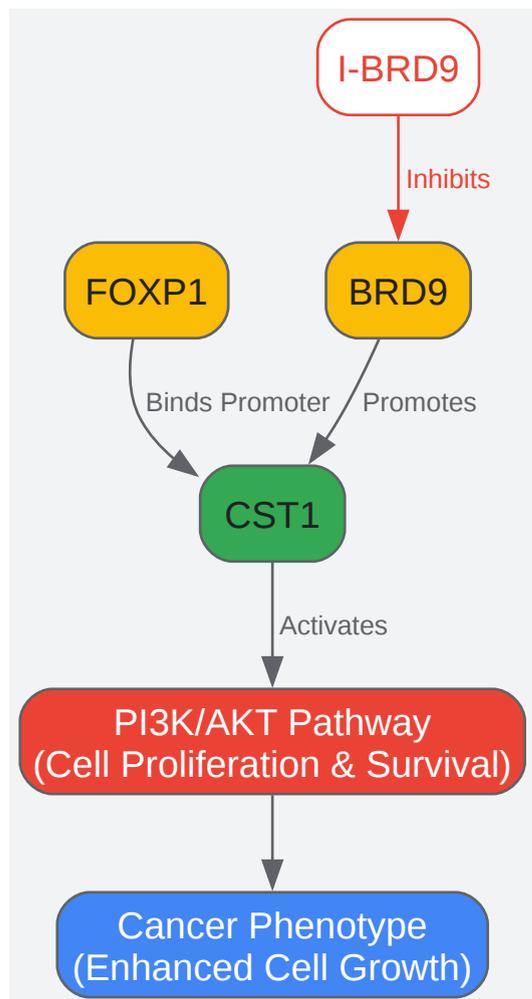
I-BRD9 was developed through structure-based design to exploit key architectural differences between BRD9 and other bromodomains [1] [5]. A crucial distinction is the **gatekeeper residue** at the entrance of the acetyl-lysine binding pocket. In BRD9, this residue is a **tyrosine (Tyr106)**, which is bulkier than the **isoleucine** found in the equivalent position in BRD4 [1]. **I-BRD9** was designed to accommodate this tyrosine, enabling high selectivity for BRD9 over the BET family [1]. The binding mode of **I-BRD9** to BRD9 has been confirmed by **X-ray crystallography** (PDB ID: 4UIW) [2].

Research Applications in Oncology

I-BRD9 has been used as a tool to investigate the biological role of BRD9 in various cancers, revealing its often functions as an oncogene.

- **Acute Myeloid Leukemia (AML):** Treatment of AML cell lines with **I-BRD9** significantly reduced cell growth, decreased DNA synthesis (EdU incorporation), and induced **apoptosis**, as shown by the cleavage of PARP, Caspase-9, and Caspase-3 [6].
- **Gallbladder Cancer (GBC):** **I-BRD9** inhibited the proliferation of GBC cell lines and suppressed tumor growth in a mouse model. Mechanistically, it was found to downregulate **CST1** and inhibit the **PI3K/AKT signaling pathway**, which is crucial for cancer cell survival [7].
- **Multiple Myeloma (MM):** Research shows that targeting BRD9 with inhibitors like **I-BRD9** can **synergize with immunomodulatory drugs (IMiDs)** to block MM cell proliferation, suggesting a potential strategy to overcome drug resistance [8].

The following diagram illustrates the mechanistic role of BRD9 and the action of **I-BRD9** in cancer pathways, based on findings from these studies.



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*Mechanism of BRD9 in cancer and **I-BRD9** inhibition, synthesized from research findings [6] [7] [8].*

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